molecular formula C18H18N6OS B2892935 (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1105219-46-2

(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2892935
CAS No.: 1105219-46-2
M. Wt: 366.44
InChI Key: HDSMLCIZYWDLMV-UHFFFAOYSA-N
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Description

(2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic compound characterized by its distinct structure featuring a thiazole ring, a phenylamino group, and a piperazine moiety linked to a pyrimidine ring

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring by cyclization of appropriate precursors. Subsequent steps involve the introduction of the phenylamino group and the piperazine moiety through nucleophilic substitution and coupling reactions. These reactions are typically conducted under controlled conditions using solvents like dichloromethane or ethanol, with catalysts such as triethylamine or palladium acetate.

  • Industrial Production Methods: : Industrial production may employ similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and purity. Advanced purification techniques, including chromatography and crystallization, are used to ensure the compound meets industry standards.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.

    • Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify the compound by reducing specific functional groups.

    • Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thiazole or piperazine rings.

  • Common Reagents and Conditions: : Common reagents include halogenating agents, acids, and bases. Reaction conditions often require precise control of temperature and pH to ensure the desired reaction pathway.

  • Major Products: : The major products depend on the specific reactions performed, often resulting in modified versions of the original compound with altered functional groups.

Scientific Research Applications

  • Chemistry: : This compound is used as a building block for synthesizing more complex molecules in medicinal chemistry.

  • Biology: : It serves as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.

  • Medicine: : Its potential therapeutic effects are being explored in drug development for treating various diseases, such as cancer and neurological disorders.

  • Industry: : It is used in the development of new materials with unique properties, such as improved stability or enhanced bioactivity.

Comparison with Similar Compounds

  • Unique Features: : What sets this compound apart is the combination of the thiazole and piperazine moieties, which confer unique binding properties and biological activities.

  • Similar Compounds: : Comparable compounds include other thiazole derivatives like (2-Amino-4-phenylthiazol-5-yl)(4-methylpiperazin-1-yl)methanone and piperazine derivatives such as (4-(4-Fluorophenyl)piperazin-1-yl)(thiazol-4-yl)methanone. (2-(Phenylamino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone stands out due to its unique structural attributes and diverse applications.

Each aspect of this compound opens new avenues for research and development, solidifying its importance in various scientific fields. Intriguing, right? What’s your take on this fascinating compound?

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c25-16(15-13-26-18(22-15)21-14-5-2-1-3-6-14)23-9-11-24(12-10-23)17-19-7-4-8-20-17/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSMLCIZYWDLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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